1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
Overview
Description
“1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol” is a compound with the molecular formula C10H9N3O . The molecule of this compound is characterized by nearly perpendicular triazole and phenyl rings, with a dihedral angle of 88.72° .
Molecular Structure Analysis
In the molecular structure of this compound, the triazole and phenyl rings are nearly perpendicular to each other . The crystal structure is linked by intermolecular C-H⋯O and C-H⋯N hydrogen bonds . There are C-H⋯π contacts between the 1,2,4-triazole rings, and between the phenyl and 1,2,4-triazole rings . There is also a weak π-π contact between the 1,2,4-triazole and phenyl rings .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Bis-1,2,4-Triazole Derivatives : A series of 1,2/1,3-bis derivatives were prepared, involving 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles, characterized by various spectroscopic methods (Bekircan & Bektaş, 2006).
- Fungicidal Activity : Novel derivatives synthesized from 1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone showed moderate to excellent fungicidal activity, particularly against Cercospora arachidicola Hori (Mao, Song, & Shi, 2013).
Structural and Chemical Analysis
- Crystal Structure Analysis : Research on crystal structures of related compounds provides insights into their molecular interactions and stability (Gonzaga et al., 2016).
- Characterization of Novel Antimicrobial Agents : New derivatives of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone were synthesized and showed potential as antimicrobial agents, characterized by IR, NMR, and HRMS spectral analysis (Bochao et al., 2017).
Applications in Organic Chemistry and Catalysis
- Half-Sandwich Ruthenium(II) Complexes : Research indicates the use of these compounds in designing half-sandwich complexes for catalytic oxidation and transfer hydrogenation (Saleem et al., 2013).
- Oxime Synthesis : The reaction of related compounds in oxime synthesis was studied, providing a pathway to novel heterocyclic structures (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).
Thermal Stability and Acoustic Fingerprinting
- Thermal Stability Evaluation : The impact of bond lengths on the thermal stability of nitro-rich 1,2,4-triazoles was investigated using pulsed photoacoustic techniques, important for applications in explosives and propellants (Rao, Chaudhary, Kommu, & Sahoo, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to target tubulin and have shown inhibitory activities against cancer cell lines .
Biochemical Pathways
Similar compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis , suggesting that this compound may also affect apoptosis-related pathways.
Result of Action
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol and its related compounds have shown cytotoxic activities against certain cancer cell lines . Some of these compounds have demonstrated an obvious improvement in IC50 values and very weak cytotoxic effects toward normal cells compared with doxorubicin .
Biochemical Analysis
Biochemical Properties
The nitrogen atoms of the 1,2,4-triazole ring in 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol have been found to bind to the iron in the heme moiety of CYP-450, and its phenyl moieties have a key interaction in the active site of the enzyme . This interaction suggests that this compound could potentially influence biochemical reactions involving this enzyme.
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, suggesting a potential mechanism of action .
Metabolic Pathways
Its interaction with CYP-450 suggests that it may be involved in metabolic pathways regulated by this enzyme .
Properties
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8,10,14H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDWJLTZCWFWJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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